3-Isopropoxy-1,2-propanediol

Vue d'ensemble

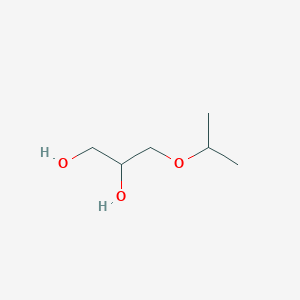

Description

3-Isopropoxy-1,2-propanediol is an organic compound with the molecular formula C6H14O3 It is a derivative of 1,2-propanediol, where one of the hydroxyl groups is substituted with an isopropoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Isopropoxy-1,2-propanediol can be synthesized through the reaction of 1,2-propanediol with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the substitution of the hydroxyl group with the isopropoxy group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification and separation to obtain the desired compound with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acid or base catalysts can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Isopropoxy-1,2-propanediol serves as a key component in drug formulation and delivery systems. Its unique chemical properties allow it to act as a solvent and excipient in various pharmaceutical preparations.

Case Study: Drug Delivery Systems

A recent study demonstrated the effectiveness of a polymer synthesized from this compound for drug delivery applications. The polymer was grafted onto magnetic nanoparticles and successfully used to deliver ceftazidime, an antibiotic, in simulated biological fluids. The study highlighted that the polymer's structure enhanced drug loading capacity and release kinetics, making it suitable for biomedical applications .

Material Science Applications

In material science, this compound is utilized in the synthesis of polymers and nanocomposites.

Table 1: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Excellent in organic solvents |

| Biocompatibility | Yes |

The ability to form stable polymers makes it valuable for creating materials used in coatings, adhesives, and other industrial applications.

Food Safety Applications

This compound is also relevant in the food industry, particularly concerning safety assessments.

Case Study: Detection of Contaminants

A method was developed to detect 3-chloro-1,2-propanediol fatty acid esters in edible oils using this compound as part of the analytical process. This method involves converting contaminants into detectable forms through chemical reactions facilitated by strong alkalis. The approach demonstrated high precision and stability compared to conventional methods .

Future Prospects and Research Directions

The ongoing research into this compound suggests its potential for broader applications across various industries. The development of biocompatible materials for medical use and advancements in food safety detection methods are promising areas for future exploration.

Mécanisme D'action

The mechanism of action of 3-isopropoxy-1,2-propanediol involves its interaction with various molecular targets. The isopropoxy group can influence the compound’s reactivity and interactions with other molecules. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparaison Avec Des Composés Similaires

1,2-Propanediol: A precursor to 3-isopropoxy-1,2-propanediol, commonly used in antifreeze and as a solvent.

2,3-Butanediol: Another diol with similar properties, used in the production of plastics and as a solvent.

1,3-Propanediol: Used in the production of polymers and as a solvent.

Uniqueness: this compound is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other diols. This makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

3-Isopropoxy-1,2-propanediol, a derivative of propanediol, has garnered attention in recent years due to its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article reviews the biological activity of this compound, focusing on its synthesis, metabolic pathways, therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isopropoxy group attached to a 1,2-propanediol backbone. The molecular formula is , and it possesses unique physicochemical properties that contribute to its biological activity. The presence of the isopropoxy group enhances its solubility in organic solvents and may influence its interaction with biological systems.

Metabolic Pathways

Research indicates that 1,2-propanediol can be produced through various metabolic pathways in microorganisms. For instance, engineered strains of Escherichia coli have been developed to efficiently convert glucose into 1,2-propanediol via synthetic pathways involving glycerol dehydrogenase and methylglyoxal synthase . These pathways not only facilitate the production of 1,2-propanediol but also highlight the potential for biotechnological applications in producing derivatives like this compound.

Therapeutic Applications

This compound has been investigated for use in topical medical therapies. Its ability to act as a solvent for cooling agents makes it a candidate for formulations aimed at alleviating sensory discomforts such as itching or inflammation . The compound may also find applications in cosmetic products due to its skin-soothing properties.

Case Study 1: Production Efficiency

A study demonstrated that engineered strains of E. coli could produce high yields of 1,2-propanediol from diverse carbohydrates without the need for expensive cofactors. This research highlights the feasibility of using microbial systems for sustainable production of propanediol derivatives .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various propanediol derivatives, researchers found that certain structural modifications enhanced antimicrobial activity against specific bacterial strains. Although direct data on this compound was not available, the findings suggest that similar compounds can be optimized for enhanced efficacy .

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Therapeutic Use | Production Method |

|---|---|---|---|

| 1,2-Propanediol | Moderate | Skin irritation relief | Microbial fermentation |

| This compound | Potential (inferred) | Cooling agent in cosmetics | Engineered E. coli |

Propriétés

Numéro CAS |

17226-43-6 |

|---|---|

Formule moléculaire |

C6H14O3 |

Poids moléculaire |

134.17 g/mol |

Nom IUPAC |

2-propan-2-yloxypropane-1,3-diol |

InChI |

InChI=1S/C6H14O3/c1-5(2)9-6(3-7)4-8/h5-8H,3-4H2,1-2H3 |

Clé InChI |

TZVGNDWIPYNINU-UHFFFAOYSA-N |

SMILES |

CC(C)OCC(CO)O |

SMILES canonique |

CC(C)OC(CO)CO |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.